![molecular formula C16H16F4N4O3 B2587593 1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097897-11-3](/img/structure/B2587593.png)
1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H16F4N4O3 and its molecular weight is 388.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hypoglycemic Activity
Research has been conducted on the synthesis and evaluation of imidazopyridine thiazolidine-2,4-diones for their hypoglycemic activity. These compounds are analogs of rosiglitazone and have been tested for their ability to influence insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in vivo in genetically diabetic mice. This study provides insights into structure-activity relationships and highlights the potential of such compounds for diabetes treatment (Oguchi et al., 2000).
Antidepressant Agents
Another study focused on the synthesis and biological evaluation of fluorophenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents. These compounds exhibited significant activity as serotonin (5-HT1A/5-HT7) receptor ligands and phosphodiesterase (PDE) inhibitors. Preliminary pharmacological studies indicated the antidepressant potential of selected compounds, offering a pathway to develop new treatments for depression and anxiety (Zagórska et al., 2016).
Fluorescent Organoboron Complexes
Research into the synthesis and photophysical behavior of unsymmetrical organoboron complexes containing pyridin-2-ylmethylene imidazolidine-2,4-dione moieties has been conducted. These compounds exhibit strong absorption and fluorescence, making them potential candidates for applications in bioorthogonal chemistry and as fluorescent probes (Garre et al., 2019).
N-Heterocyclic Carbene Precursors
A study on the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons explored their π-acceptor character and reactivity. This research is crucial for the development of new catalytic systems and the understanding of carbene chemistry (Hobbs et al., 2010).
Anticancer Activity
The synthesis and anticancer activity of N-substituted indole derivatives were examined, demonstrating the potential of thiazolidine-2,4-dione derivatives as inhibitors of cancer cell growth. This line of research contributes to the ongoing search for new anticancer agents (Kumar & Sharma, 2022).
Propiedades
IUPAC Name |
1-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N4O3/c17-11-5-10(6-21-7-11)14(26)22-3-1-12(2-4-22)23-8-13(25)24(15(23)27)9-16(18,19)20/h5-7,12H,1-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGNGBMXQKFJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2587511.png)
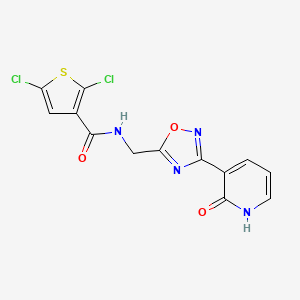
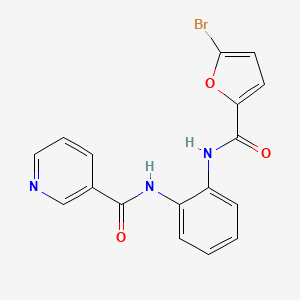


![(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine](/img/structure/B2587519.png)
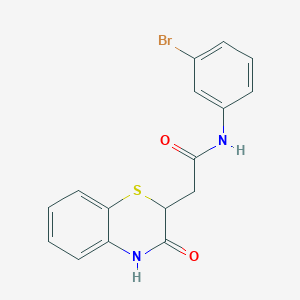
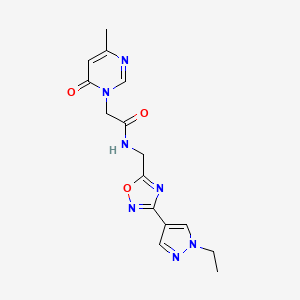

![[1-(2-Chloro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2587524.png)
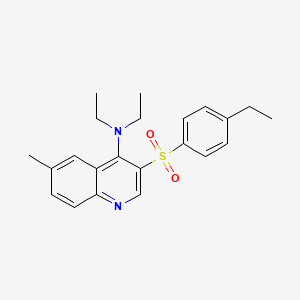

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2587530.png)

